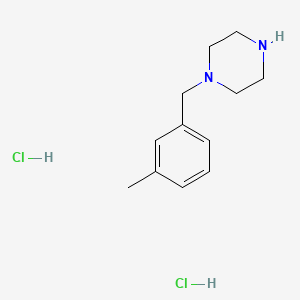

1-(m-Methylbenzyl)piperazine dihydrochloride

説明

1-(m-Methylbenzyl)piperazine dihydrochloride is a piperazine derivative characterized by a meta-methyl-substituted benzyl group attached to the piperazine ring. Piperazine derivatives are widely studied for their pharmacological versatility, including roles in anticancer, antihistaminic, and serotonergic applications . For instance, it has been utilized as an aryl piperazine group in the synthesis of pyrimidine-based anticancer compounds, suggesting possible bioactivity in oncology research .

特性

IUPAC Name |

1-[(3-methylphenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14;;/h2-4,9,13H,5-8,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGNLSMZOLZUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201293 | |

| Record name | 1-(m-Methylbenzyl)piperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5321-61-9 | |

| Record name | 1-(m-Methylbenzyl)piperazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005321619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(m-Methylbenzyl)piperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(m-methylbenzyl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Alkylation of Piperazine with m-Methylbenzyl Chloride

The primary synthetic route involves the nucleophilic substitution reaction of piperazine with m-methylbenzyl chloride or a related m-methylbenzyl halide under controlled conditions.

- Reaction Conditions : The reaction is typically carried out in a polar aprotic solvent such as ethanol, methanol, or acetonitrile, at temperatures ranging from ambient to 65°C to optimize yield and selectivity.

- Stoichiometry : Using a mixture of piperazine hydrochloride and piperazine free base in a controlled ratio minimizes the formation of 1,4-dibenzylpiperazine by-product.

- Salt Formation : After alkylation, the reaction mixture is cooled and treated with hydrochloric acid to form the dihydrochloride salt, which precipitates out due to its lower solubility.

This method yields the dihydrochloride salt with high purity and yield (typically 84-96%) and is scalable for industrial applications.

Catalytic Hydrogenation and Protection-Deprotection Strategies

For related piperazine derivatives, such as 1-methyl-3-phenylpiperazine, a multi-step process involving protection of the piperazine nitrogen, methylation, reduction, and catalytic hydrogenation is employed. Although this exact method is for phenyl-substituted piperazines, it provides insight into advanced synthetic strategies applicable to benzyl-substituted analogs:

- Protection : The piperazine nitrogen is protected by benzyl or other groups to control regioselectivity.

- Methylation : Methyl iodide in the presence of sodium hydride in dimethylformamide is used for selective methylation at low temperatures (10-25°C).

- Reduction : Lithium aluminium hydride in tetrahydrofuran reduces the protected intermediate.

- Deprotection : Catalytic hydrogenation with palladium on carbon under hydrogen pressure (80-100 psi) removes the protecting group, yielding the target compound.

- Isolation : The product is isolated by adjusting pH and extracting with organic solvents such as toluene or methylene chloride.

While this method is more complex, it ensures high purity and control over substitution patterns.

Use of Autoclave and High-Pressure Conditions

In some patented methods for related piperazine derivatives, reactions are conducted in an autoclave under nitrogen atmosphere with controlled temperature (50-250°C) and pressure (0.2-20 MPa). Catalysts and organic solvents such as benzene, toluene, or tetrahydrofuran are used to facilitate methyl transfer reactions. This approach can be adapted for alkylation reactions involving m-methylbenzyl groups to improve reaction rates and yields.

Data Table: Summary of Preparation Parameters

Research Findings and Notes

- The use of a mixture of piperazine hydrochloride and free base is critical to suppress formation of 1,4-dibenzylpiperazine, a common by-product in benzylation reactions.

- The dihydrochloride salt form is favored for its enhanced stability and ease of isolation by crystallization.

- Catalytic hydrogenation is an effective method for removing protecting groups in multi-step syntheses, ensuring high purity of the final piperazine derivative.

- Autoclave-based high-pressure methods can accelerate alkylation reactions and improve yields but require specialized equipment.

- Solvent choice impacts reaction selectivity and product isolation; polar aprotic solvents favor alkylation, while organic solvents like toluene are preferred for extraction and purification.

化学反応の分析

1-(m-Methylbenzyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

科学的研究の応用

Medicinal Chemistry

1-(m-Methylbenzyl)piperazine dihydrochloride is primarily explored for its potential therapeutic applications. It has been investigated for:

- Neurological Disorders : The compound interacts with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in regulating mood and behavior. This interaction suggests its potential role in treating conditions such as depression and anxiety.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics .

- Antiviral Properties : Research has shown that certain piperazine derivatives exhibit antiviral activity against viruses such as SARS-CoV-2. This highlights the potential for this compound in antiviral drug development .

Biological Studies

The biological activities of this compound have been evaluated through various assays:

- Cell Viability Assays : In vitro studies have demonstrated its effects on cell viability, which are crucial for understanding its safety profile and therapeutic window .

- Anti-inflammatory Effects : Some derivatives of piperazine have shown anti-inflammatory activities, suggesting that this compound may also exhibit similar properties, making it relevant for inflammatory disease treatment .

Industrial Applications

In addition to its medicinal applications, this compound serves as a building block in organic synthesis. It is utilized in the production of various chemical intermediates and as a reference standard in analytical chemistry. Its unique structure allows it to participate in further chemical reactions, paving the way for the synthesis of more complex molecules.

Case Studies and Comparative Analysis

A comparative analysis with similar compounds can provide insights into the unique properties of this compound:

| Compound Name | Structure Characteristics | Potential Applications |

|---|---|---|

| 1-(2-Methylbenzyl)piperazine dihydrochloride | Methyl group at the ortho position | Similar applications in medicinal chemistry |

| 1-(4-Methylbenzyl)piperazine dihydrochloride | Methyl group at the para position | Comparison of biological activity |

| 1-Benzylpiperazine dihydrochloride | Lacks methyl substitution on benzyl ring | Baseline for assessing activity differences |

作用機序

The mechanism of action of 1-(m-Methylbenzyl)piperazine dihydrochloride involves its interaction with specific molecular targets in the body. The compound is known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which play a crucial role in regulating mood, cognition, and behavior. The binding of the compound to these receptors can modulate their activity, leading to various physiological effects .

類似化合物との比較

Structural Analogs and Substituent Effects

The pharmacological profile of piperazine derivatives is heavily influenced by substituents on the benzyl or aryl group. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, CF3 in meta position): Enhance binding to serotonin receptors, reducing locomotor activity in rats via 5-HT1B/1C activation .

- Methoxy Groups (e.g., Trimetazidine): Improve metabolic stability and cardioprotective effects by enhancing mitochondrial efficiency .

- Bulkier Substituents (e.g., diphenylmethyl in cetirizine): Increase H1 receptor selectivity for antihistaminic activity .

Pharmacokinetic and Toxicity Profiles

- Trimetazidine : Exhibits high oral bioavailability and minimal mutagenic risk compared to unsubstituted piperazine, which forms mutagenic N-nitroso compounds when combined with nitrite .

- 1-(3-Chlorophenyl)piperazine : Demonstrates dose-dependent suppression of locomotor activity but lacks acute toxicity at therapeutic doses .

- Unsubstituted Piperazine : High risk of nitrosation in vivo, leading to mutagenicity . The m-methyl substituent in the target compound may reduce this risk by altering metabolic pathways.

生物活性

1-(m-Methylbenzyl)piperazine dihydrochloride, also known as MBZP hydrochloride, is a substituted piperazine that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₂₀Cl₂N₂

- Molecular Weight : 251.21 g/mol

- Classification : Substituted piperazine

The compound features a methyl group attached to the benzyl moiety, which influences its reactivity and biological interactions. The presence of the piperazine ring is significant as it is commonly associated with various psychoactive effects and pharmacological properties.

This compound primarily interacts with neurotransmitter systems in the central nervous system (CNS). Its mechanisms include:

- Serotonin Receptor Modulation : The compound acts as an agonist or antagonist at serotonin receptors, influencing mood and behavior. This interaction may lead to potential applications in treating mood disorders.

- Dopamine Receptor Interaction : Similar to other substituted piperazines, MBZP may affect dopamine pathways, which are crucial in the regulation of cognition and reward mechanisms.

Antimicrobial Properties

Research indicates that MBZP exhibits antimicrobial activity. It has been studied for its potential effects against various pathogens:

- Antibacterial Activity : Preliminary studies suggest that MBZP may inhibit the growth of certain bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values were not detailed in the available literature.

- Antifungal Activity : The compound has shown promise against fungal infections, indicating a broad spectrum of antimicrobial efficacy .

Neuropharmacological Effects

MBZP is being investigated for its neuropharmacological properties:

- Stimulant Effects : Its structural similarity to MDMA suggests potential stimulant properties, which could be leveraged in therapeutic contexts or further explored for recreational use.

- Behavioral Studies : Animal model studies have indicated that MBZP can induce behavioral changes consistent with stimulant activity, warranting further investigation into its safety and efficacy.

Case Studies and Research Findings

A review of recent literature highlights several key studies focusing on the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。